

# Navigating Colistin Susceptibility: A Comparative Guide to Clinical Breakpoints and ECOFFs

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For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial susceptibility testing is paramount. When it comes to a last-resort antibiotic like **colistin**, the interpretation of minimum inhibitory concentration (MIC) data through the lens of clinical breakpoints versus Epidemiological Cutoff Values (ECOFFs) is critical for both clinical decision-making and resistance surveillance. This guide provides a comprehensive comparison of these two key interpretive criteria, supported by the latest data and methodologies from leading international bodies.

At the heart of interpreting **colistin** susceptibility are two distinct but related concepts: clinical breakpoints and Epidemiological Cutoff Values (ECOFFs). While both are derived from MIC data, their purpose, determination, and clinical application differ significantly. Clinical breakpoints are established to predict the likelihood of therapeutic success in a patient, whereas ECOFFs serve to differentiate between bacterial populations with and without acquired resistance mechanisms.

# Defining the Divide: Clinical Breakpoints vs. ECOFFs

Clinical Breakpoints are MIC values that categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to an antibiotic.[1][2][3] These values are determined by integrating three main sources of data:



- Microbiological data: The distribution of MICs for a given bacterial species.
- Pharmacokinetic/Pharmacodynamic (PK/PD) data: Information on how the drug is absorbed, distributed, metabolized, and excreted by the body, and its killing activity against the bacteria.[3][4][5]
- Clinical outcome data: Evidence from clinical trials on the effectiveness of the antibiotic in treating infections caused by the specific bacteria.

The primary goal of a clinical breakpoint is to guide clinicians in selecting the most appropriate antibiotic therapy for their patients.[2][3]

Epidemiological Cutoff Values (ECOFFs), also referred to as epidemiological cutoff values (ECVs) by the Clinical and Laboratory Standards Institute (CLSI), are used to distinguish between wild-type (WT) organisms, which are devoid of phenotypically detectable acquired resistance mechanisms, and non-wild-type (nWT) organisms that may harbor such resistance. [6][7][8][9] ECOFFs are based solely on the analysis of MIC distributions from a large number of isolates.[6][7] They are a microbiological parameter and do not necessarily predict clinical outcome.[6] Their main application is in antimicrobial resistance surveillance to monitor the emergence and spread of resistant bacterial populations.[10]

### A Tale of Two Committees: EUCAST and CLSI

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) are the two major international organizations responsible for setting breakpoints and ECOFFs. While they collaborate on many fronts, there can be differences in their recommendations for certain antibiotics, including **colistin**.

For **colistin**, both EUCAST and CLSI recommend broth microdilution (BMD) as the reference method for determining MICs.[11][12] However, the interpretation of these MICs can differ.

## Quantitative Comparison: Colistin Breakpoints and ECOFFs

The following tables summarize the current (as of early 2024) **colistin** clinical breakpoints and ECOFFs from EUCAST and CLSI for key Gram-negative pathogens. It is important to note that



for some organisms, a "Susceptible" category may not be defined, reflecting the challenges and potential for toxicity associated with **colistin** treatment.[5]

Table 1: EUCAST Colistin Clinical Breakpoints and ECOFFs (mg/L)

Organism	Susceptible (S)	Resistant (R)	ECOFF
Enterobacterales	≤ 2	> 2	2
Pseudomonas aeruginosa	≤ 4	> 4	4
Acinetobacter baumannii	≤ 2	> 2	2

Source: EUCAST Breakpoint Tables v 14.0, 2024[13]

Table 2: CLSI Colistin Clinical Breakpoints and Epidemiological Cutoff Values (ECVs) (mg/L)

Organism	Susceptible (S)	Intermediate (I)	Resistant (R)	ECV
Enterobacterales	_	≤ 2	≥ 4	≤ 2
Pseudomonas aeruginosa	_	≤ 2	≥ 4	≤ 2
Acinetobacter baumannii	_	≤ 2	≥ 4	≤ 2

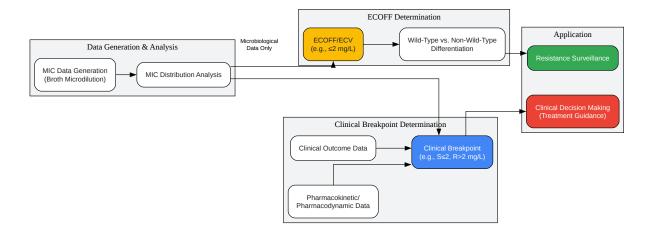
Source: CLSI M100, 34th ed., 2024

It is noteworthy that the FDA has not recognized the CLSI breakpoints for **colistin**, citing limited and inconclusive pharmacokinetic/pharmacodynamic and clinical data.[14]

# The Path from MIC to Interpretation: A Visual Workflow



The following diagram illustrates the conceptual workflow from the generation of raw MIC data to the establishment and application of ECOFFs and clinical breakpoints.



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Figure 1. Conceptual workflow for the determination and application of ECOFFs and clinical breakpoints from MIC data.

# Experimental Protocols: The Foundation of Interpretation

Accurate and reproducible MIC data is the bedrock upon which both ECOFFs and clinical breakpoints are built. The internationally recognized standard for determining the MIC of antibacterial agents is the broth microdilution (BMD) method, as detailed in ISO 20776-1.



# Broth Microdilution (BMD) for Colistin MIC Determination (ISO 20776-1)

1. Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of **colistin** in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.

#### 2. Materials:

- Colistin Sulfate: Reference standard powder.
- Cation-Adjusted Mueller-Hinton Broth (CAMHB): The recommended liquid growth medium.
- · Sterile 96-well microtiter plates.
- Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on a non-selective agar medium.
- 0.9% Sterile Saline.
- McFarland 0.5 Turbidity Standard.
- Quality Control Strains: e.g., Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

#### 3. Methodology:

- Preparation of Colistin Stock Solution: A stock solution of colistin is prepared in sterile
  distilled water. From this, serial twofold dilutions are made in CAMHB to achieve the desired
  final concentrations in the microtiter plate wells.
- Inoculum Preparation: Several colonies of the test organism are suspended in sterile saline
  to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in
  CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> colony-forming units
  (CFU)/mL in each well.



- Inoculation of Microtiter Plates: 50 μL of the standardized bacterial inoculum is added to
  each well of the microtiter plate, which already contains 50 μL of the appropriate colistin
  dilution. This results in a final volume of 100 μL per well. A growth control well (containing
  inoculum but no antibiotic) and a sterility control well (containing medium only) are included.
- Incubation: The inoculated plates are incubated at  $35 \pm 1^{\circ}$ C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is read as the lowest concentration of colistin at which there is
  no visible growth (turbidity) in the well.
- 4. Quality Control: The MICs for the recommended quality control strains must fall within their established acceptable ranges for the test results to be considered valid.

### Conclusion

The interpretation of **colistin** susceptibility is a complex but crucial aspect of managing multidrug-resistant Gram-negative infections and monitoring the evolution of resistance. While clinical breakpoints and ECOFFs are both derived from MIC data, they serve different purposes. Clinical breakpoints are indispensable for guiding patient treatment, integrating microbiological, PK/PD, and clinical data to predict therapeutic outcomes. In contrast, ECOFFs are a powerful tool for resistance surveillance, providing a standardized method for detecting the emergence of non-wild-type bacterial populations. For researchers and drug development professionals, a clear understanding of these distinctions, the methodologies behind them, and the specific values set by bodies like EUCAST and CLSI is essential for advancing the fight against antimicrobial resistance.

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